![molecular formula C19H22N2O4S B7694676 N-allyl-2-(4-(N-(2,5-dimethylphenyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7694676.png)
N-allyl-2-(4-(N-(2,5-dimethylphenyl)sulfamoyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-2-(4-(N-(2,5-dimethylphenyl)sulfamoyl)phenoxy)acetamide, also known as ADP-ribosylation factor 1 GTPase-activating protein-binding protein 1-like (ARF1GAP1L), is a novel compound with potential scientific research applications.
Mechanism of Action
N-allyl-2-(4-(N-(2,5-dimethylphenyl)sulfamoyl)phenoxy)acetamide inhibits the ARF1GAP1L protein by binding to its catalytic domain. This results in the stabilization of the ARF1 protein, which is involved in the regulation of vesicular trafficking.
Biochemical and Physiological Effects:
The inhibition of ARF1GAP1L by N-allyl-2-(4-(N-(2,5-dimethylphenyl)sulfamoyl)phenoxy)acetamide has been shown to result in the accumulation of vesicles in cells. This effect has potential implications for the treatment of diseases such as cancer and Alzheimer's disease, which are characterized by abnormal vesicular trafficking.
Advantages and Limitations for Lab Experiments
One advantage of N-allyl-2-(4-(N-(2,5-dimethylphenyl)sulfamoyl)phenoxy)acetamide is its specificity for the ARF1GAP1L protein. This allows for the selective inhibition of this protein without affecting other proteins involved in vesicular trafficking. However, a limitation of this compound is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the scientific research of N-allyl-2-(4-(N-(2,5-dimethylphenyl)sulfamoyl)phenoxy)acetamide. One potential direction is the investigation of its efficacy in the treatment of diseases such as cancer and Alzheimer's disease. Another direction is the development of more specific and less toxic inhibitors of the ARF1GAP1L protein. Additionally, the potential role of ARF1GAP1L in other cellular processes could be explored.
Synthesis Methods
The synthesis of N-allyl-2-(4-(N-(2,5-dimethylphenyl)sulfamoyl)phenoxy)acetamide involves the reaction of 2,5-dimethylaniline with 4-nitrophenyl chloroformate to form 4-nitrophenyl 2,5-dimethylphenylcarbamate. The resulting compound is then reacted with 2-(allyloxy)acetic acid in the presence of triethylamine to form N-allyl-2-(4-(N-(2,5-dimethylphenyl)sulfamoyl)phenoxy)acetamide.
Scientific Research Applications
N-allyl-2-(4-(N-(2,5-dimethylphenyl)sulfamoyl)phenoxy)acetamide has potential scientific research applications due to its ability to inhibit the ARF1GAP1L protein. This protein is involved in the regulation of vesicular trafficking and has been implicated in various diseases, including cancer and Alzheimer's disease.
properties
IUPAC Name |
2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-4-11-20-19(22)13-25-16-7-9-17(10-8-16)26(23,24)21-18-12-14(2)5-6-15(18)3/h4-10,12,21H,1,11,13H2,2-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMWQKBMLYYMEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-prop-2-enylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.